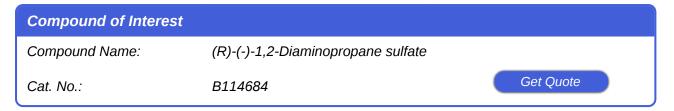


Application Notes and Protocols: Asymmetric Synthesis of 1,2-Diamines and Their Applications

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For Researchers, Scientists, and Drug Development Professionals

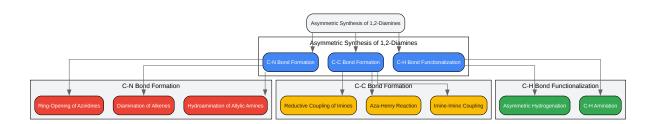
Introduction

Chiral 1,2-diamines are privileged structural motifs found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Their unique ability to form stable bidentate chelates with metal ions has also established them as indispensable chiral ligands and organocatalysts in asymmetric synthesis.[1][3][4][5] The precise spatial arrangement of the two amino groups in these molecules is often critical for their biological activity and catalytic efficacy, making their stereoselective synthesis a topic of paramount importance in modern organic chemistry.[6] This document provides an overview of key asymmetric methods for the synthesis of 1,2-diamines and details their significant applications, with a focus on drug development.

Synthetic Methodologies: An Overview

The asymmetric synthesis of 1,2-diamines can be broadly categorized into three main strategies: C-N bond formation, C-C bond formation, and C-H bond functionalization.





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Figure 1: Key strategies for the asymmetric synthesis of 1,2-diamines.

C-N Bond Forming Reactions

The direct formation of carbon-nitrogen bonds is a highly atom-economical approach to 1,2-diamines. Key methods include:

- Ring-Opening of Aziridines: The desymmetrization of meso-aziridines with nitrogen nucleophiles is a powerful strategy.[1][3][4]
- Diamination of Alkenes: The direct addition of two amino groups across a double bond offers a direct route to vicinal diamines.[1][3][4]
- Hydroamination of Allylic Amines: This method involves the addition of an N-H bond across a carbon-carbon double bond.[1][3][4]

C-C Bond Forming Reactions

These strategies construct the carbon backbone of the 1,2-diamine. Notable examples are:

 Reductive Coupling of Imines and Allenamides: This copper-catalyzed method provides access to chiral 1,2-diamino synthons with high diastereoselectivity.[7][8]



- Aza-Henry (Nitro-Mannich) Reaction: The addition of a nitroalkane to an imine, followed by reduction of the nitro group, yields the desired diamine.[1][3][4]
- Imine-Imine Coupling: The coupling of two imine molecules can lead to symmetrical or unsymmetrical 1,2-diamines.[1][3][4]

C-H Bond Functionalization

The conversion of C-H bonds to C-N bonds represents a modern and efficient synthetic strategy.

- Asymmetric Hydrogenation: The hydrogenation of substrates containing C=N bonds, such as imines, is a well-established method for producing chiral amines.[9]
- C-H Amination: The direct insertion of a nitrene into a C-H bond is a powerful tool for forming
 C-N bonds.[10]

Quantitative Data Summary

The following tables summarize the performance of selected asymmetric synthetic methods for 1,2-diamines.

Table 1: Catalytic Asymmetric Diamination of Styrenes



Entry	Styrene Derivative	Catalyst Loading (mol%)	Yield (%)	ee (%)	Reference
1	Styrene	20	87	96	[11][12][13] [14]
2	4- Methylstyren e	20	85	97	[11][12][13] [14]
3	4- Chlorostyren e	20	75	95	[11][12][13] [14]
4	2-Naphthyl- ethene	20	65	98	[11][12][13] [14]

Table 2: Copper-Catalyzed Reductive Coupling of Imines and Allenamides



Entry	Imine	Allenam ide	Catalyst System	Diastere omeric Ratio	Yield (%)	ee (%)	Referen ce
1	N-(4- Methoxy benzylide ne)anilin e	Chiral Allenami de 1	Cu(OAc)2 /PCy3	>20:1	95	>99	[7][8]
2	N-(4- Chlorobe nzylidene)aniline	Chiral Allenami de 1	Cu(OAc)2 /PCy3	>20:1	92	>99	[7][8]
3	N- (Thiophe n-2- ylmethyle ne)anilin e	Chiral Allenami de 1	Cu(OAc)2 /PCy3	>20:1	88	>99	[7][8]
4	N- Cyclohex ylmethyle ne)anilin e	Chiral Allenami de 1	Cu(OAc)2 /PCy3	>20:1	75	>99	[7][8]

Table 3: Asymmetric Transfer Hydrogenation of Biaryl Aminals



Entry	Biaryl Aminal	Amine	Catalyst	Yield (%)	ee (%)	Referenc e
1	Hemiamina I 1A	n- Propylamin e	RuCl(p- cymene) [(S,S)-Ts- DPEN]	93	94	[15]
2	Hemiamina I 1A	Allylamine	RuCl(p- cymene) [(S,S)-Ts- DPEN]	65	99	[15]
3	Hemiamina I 1B	Benzylami ne	RuCl(p- cymene) [(S,S)-Ts- DPEN]	85	98	[15]
4	Hemiamina I 1C	Cyclohexyl amine	RuCl(p- cymene) [(S,S)-Ts- DPEN]	78	97	[15]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Diamination of Styrenes

This protocol is based on the work of Muñiz and coworkers.[12][13][14]

Materials:

- Styrene derivative (1.0 equiv)
- Chirally modified aryliodine(I) catalyst (20 mol%)
- 3-Chloroperbenzoic acid (m-CPBA, 2.0 equiv)
- Bismesylimide (2.0 equiv)



- Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / Acetonitrile (MeCN) (1:1)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dried Schlenk tube under an inert atmosphere, add the chirally modified aryliodine(I)
 catalyst and bismesylimide.
- Add the solvent mixture (HFIP/MeCN) and stir the solution at room temperature for 10 minutes.
- Add the styrene derivative to the reaction mixture.
- Cool the reaction mixture to 0 °C and add m-CPBA portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diamine.
- Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Copper-Catalyzed Reductive Coupling of Imines and Allenamides

This protocol is adapted from the work of Sieber and coworkers.[7][8]

Materials:



- Imine (1.0 equiv)
- Chiral allenamide (1.2 equiv)
- Copper(II) acetate (Cu(OAc)₂, 5 mol%)
- Tricyclohexylphosphine (PCy₃, 6.5 mol%)
- Dimethoxymethylsilane (Me(MeO)₂SiH, 2.0 equiv)
- tert-Butanol (t-BuOH, 2.0 equiv)
- Toluene (anhydrous)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OAc)₂ and PCy₃.
- Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.
- Add the imine and the chiral allenamide to the flask.
- Add t-BuOH followed by the slow addition of Me(MeO)₂SiH via syringe pump over 1 hour.
- Stir the reaction at room temperature for 24 hours.
- Upon completion, quench the reaction by the addition of a saturated solution of ammonium fluoride in methanol.
- Stir the mixture for 1 hour, then filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-diamine derivative.
- Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.



Applications in Drug Development

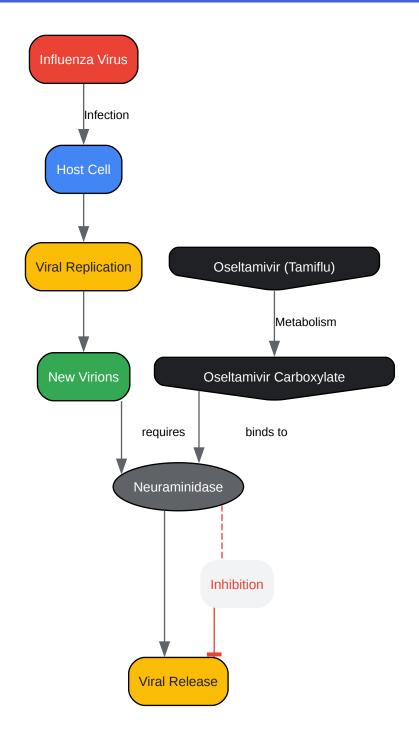
The 1,2-diamine motif is a key component in several marketed drugs, highlighting its importance in medicinal chemistry.

Tamiflu (Oseltamivir): An Antiviral Agent

Oseltamivir, the active ingredient in Tamiflu, is an antiviral medication used for the treatment and prevention of influenza A and B virus infections.[1][5][16][17][18] It contains a crucial chiral 1,2-diamine moiety.

Mechanism of Action: Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[17] This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme.[1][5][16][17][18] Neuraminidase is essential for the release of newly formed viral particles from infected host cells.[1][5][16][17][18] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus in the body.[1][5][16][17][18]





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Figure 2: Mechanism of action of Tamiflu (Oseltamivir).

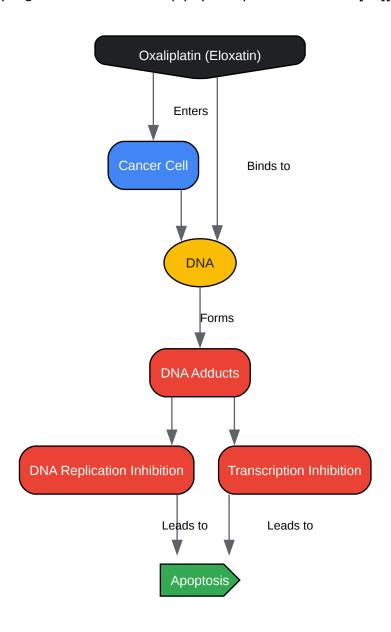
Eloxatin (Oxaliplatin): An Anticancer Agent

Eloxatin is a platinum-based chemotherapy drug used in the treatment of colorectal cancer.[2] [19][20][21][22] Its structure features a 1,2-diaminocyclohexane (DACH) ligand, a classic



example of a chiral 1,2-diamine.

Mechanism of Action: Oxaliplatin exerts its cytotoxic effects by forming covalent DNA adducts. [19][21] After entering a cell, the oxalate ligand is displaced, and the platinum center binds to the N7 position of guanine and adenine bases in DNA, leading to the formation of intra- and interstrand cross-links.[2][19][21] These DNA lesions inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.[20][21]



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Figure 3: Mechanism of action of Eloxatin (Oxaliplatin).



Conclusion

The asymmetric synthesis of 1,2-diamines is a vibrant and continually evolving field of chemical research. The development of novel, efficient, and highly stereoselective methods for their preparation is crucial for advancing various scientific disciplines, particularly in the realm of drug discovery and development. The examples of Tamiflu and Eloxatin underscore the profound impact that chiral 1,2-diamine-containing molecules can have on human health. Continued innovation in the synthesis of these valuable building blocks will undoubtedly pave the way for the discovery of new and improved therapeutic agents.

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